molecular formula C10H15NO4S2 B8730096 4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Cat. No. B8730096
M. Wt: 277.4 g/mol
InChI Key: XXDPMCCGFXTPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is a useful research compound. Its molecular formula is C10H15NO4S2 and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Molecular Formula

C10H15NO4S2

Molecular Weight

277.4 g/mol

IUPAC Name

2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol

InChI

InChI=1S/C10H15NO4S2/c1-15-5-2-4-11-7-9(12)8-3-6-16-10(8)17(11,13)14/h3,6,9,12H,2,4-5,7H2,1H3

InChI Key

XXDPMCCGFXTPIS-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CC(C2=C(S1(=O)=O)SC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Example 1, Step C (2.0 g, 9.74 mmol) was added to a suspension of sodium hydride (0.4 g, 10.0 mmol, of a 60% suspension in mineral oil) in DMF (30 ML) and the mixture was stirred for 1hr. then cooled to 0° C. 3-Bromopropyl methyl ether (1.5 g, 9.74 mmol) was added and the mixture was stirred overnight then quenched with water (200 mL), and extracted with ethyl acetate (4×30 mL). The extracts were combined, washed with water (100 mL), dried (MgSO4) and concentrated under reduced pressure which provided an oil which was purified by column chromatography (silica, gradient: hexane to ethyl acetate) to give 1.7 g (63%) of a clear oil which was not purified further.
Quantity
2 g
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reactant
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suspension
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1.5 g
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Yield
63%

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